

Reactivity and stability of 5-Bromo-1-chloro-2,3-difluorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-1-chloro-2,3-difluorobenzene

Cat. No.: B1523938

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An In-Depth Technical Guide to the Reactivity and Stability of **5-Bromo-1-chloro-2,3-difluorobenzene**

Introduction

5-Bromo-1-chloro-2,3-difluorobenzene is a halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring four different halogens on a benzene ring, imparts a distinct reactivity profile that is highly sought after by researchers in medicinal chemistry, agrochemical development, and materials science. The strategic placement of bromo, chloro, and fluoro substituents allows for selective functionalization through a variety of synthetic transformations. This guide provides a comprehensive overview of the physicochemical properties, stability, reactivity, and synthetic applications of this important chemical intermediate.

Physicochemical Properties and Stability

A foundational understanding of the physical and chemical properties of **5-Bromo-1-chloro-2,3-difluorobenzene** is essential for its effective use in research and development.^[1]

Property	Value	Source
IUPAC Name	5-bromo-1-chloro-2,3-difluorobenzene	[1]
CAS Number	1060813-07-1	[1]
Molecular Formula	C ₆ H ₂ BrClF ₂	[1]
Molecular Weight	227.43 g/mol	[1][2]
Boiling Point	192.3±35.0 °C (Predicted)	[2]
XLogP3	3.4	[1][2]
Appearance	Colorless to light yellow crystal or liquid	[3]
Solubility	Soluble in organic solvents like ether, methanol, and dichloromethane.	[3]

Stability and Storage:

5-Bromo-1-chloro-2,3-difluorobenzene is relatively stable under normal laboratory conditions.[3] However, to ensure its long-term integrity, it should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4][5] It is incompatible with strong oxidizing agents, with which it may react exothermically.[3][5] For prolonged storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from moisture or air.

Reactivity and Synthetic Utility

The reactivity of **5-Bromo-1-chloro-2,3-difluorobenzene** is dictated by the electronic effects of its halogen substituents. The fluorine and chlorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, these groups can activate the ring for nucleophilic aromatic substitution. The bromine atom provides a versatile handle for a wide range of cross-coupling reactions.

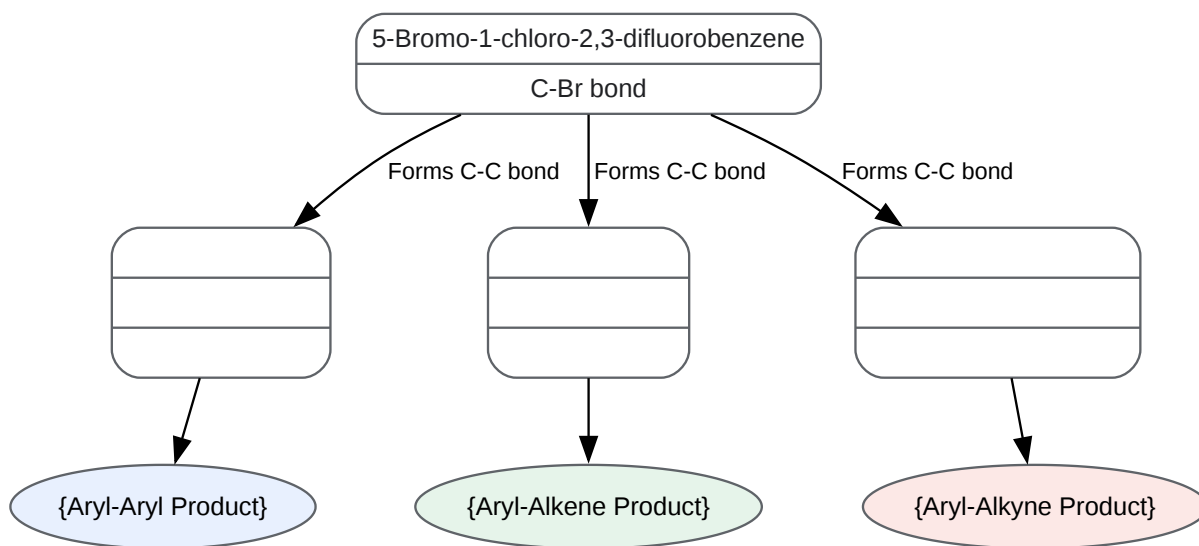
Electrophilic Aromatic Substitution (EAS)

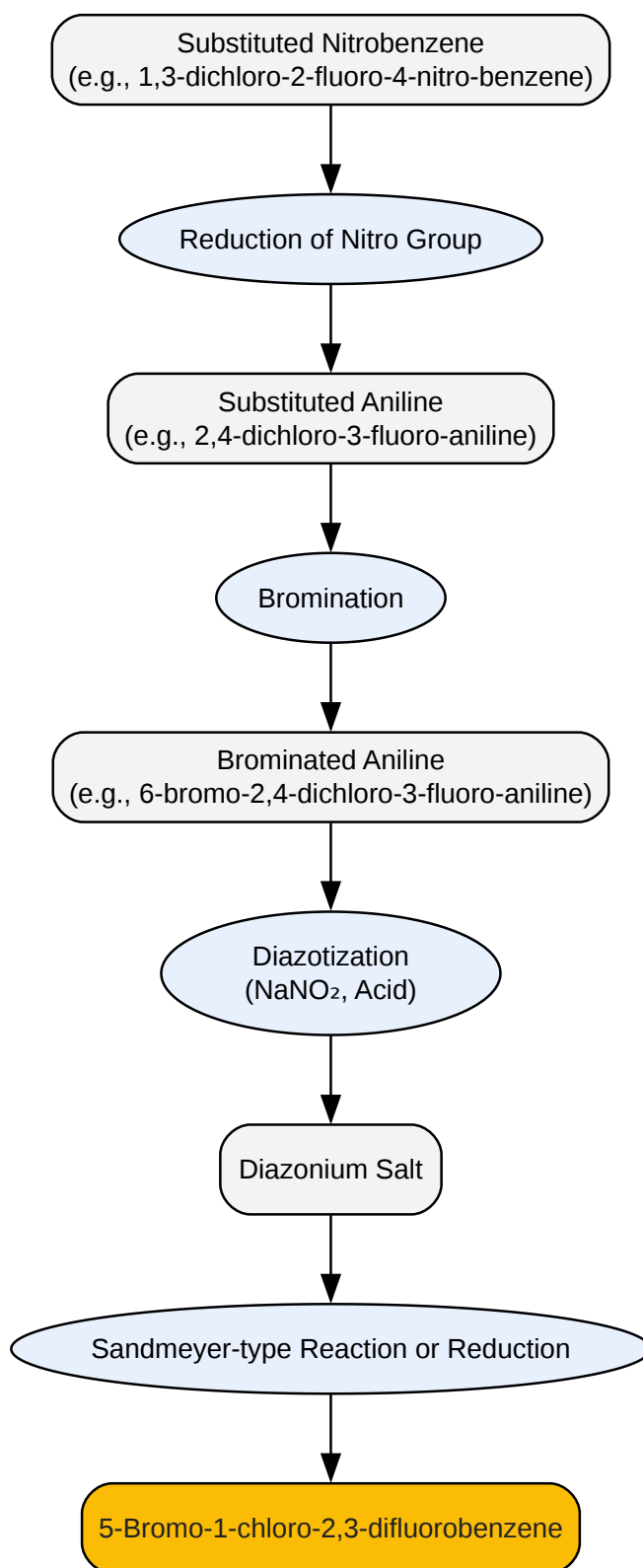
While the benzene ring is deactivated due to the inductive effects of the halogens, electrophilic aromatic substitution can still occur under forcing conditions. The general mechanism for EAS involves the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity.^[6]

Caption: Generalized mechanism of Electrophilic Aromatic Substitution.

Cross-Coupling Reactions

The carbon-bromine bond in **5-Bromo-1-chloro-2,3-difluorobenzene** is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The utility of similar bromo-fluoro-aromatic compounds as intermediates in these transformations is well-documented.^[7]





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- To cite this document: BenchChem. [Reactivity and stability of 5-Bromo-1-chloro-2,3-difluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1523938#reactivity-and-stability-of-5-bromo-1-chloro-2-3-difluorobenzene]

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